Cas no 1805973-05-0 (6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile)

6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
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- Inchi: 1S/C9H4ClF2N3/c10-7-3-5(4-14)8(9(11)12)6(15-7)1-2-13/h3,9H,1H2
- InChI Key: ZEUOJIPFLXELST-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=C(C(F)F)C(CC#N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 316
- Topological Polar Surface Area: 60.5
- XLogP3: 1.8
6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029050970-1g |
6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile |
1805973-05-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
Introduction to 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805973-05-0)
6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805973-05-0) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, holds potential applications in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with this compound.
The molecular formula of 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile is C11H6ClF2N3O, and its molecular weight is approximately 274.62 g/mol. The compound features a pyridine ring with a chlorine atom at the 6-position, a cyano group at the 4-position, and a difluoromethyl group at the 3-position. Additionally, it contains an acetonitrile moiety attached to the pyridine ring at the 2-position. This intricate structure confers unique chemical and biological properties to the compound.
The synthesis of 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile typically involves multi-step reactions. One common approach involves the sequential functionalization of a pyridine derivative. The first step often involves the introduction of the chlorine atom at the 6-position, followed by the addition of the cyano group at the 4-position. The difluoromethyl group is then introduced at the 3-position, and finally, the acetonitrile moiety is attached to the 2-position. Each step requires precise control over reaction conditions to ensure high yields and purity.
In recent years, 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile has been studied for its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that it can inhibit specific enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis.
Beyond its anti-inflammatory properties, 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile has also shown promise in cancer research. Preclinical studies have indicated that it can selectively target and inhibit cancer cells while sparing normal cells. This selective toxicity is attributed to its ability to disrupt key signaling pathways involved in cancer cell proliferation and survival.
The unique chemical structure of 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile also makes it an attractive candidate for further chemical modifications. Researchers are actively exploring various functional groups that can be introduced to enhance its pharmacological properties or improve its drug-like characteristics. For example, modifications to the acetonitrile moiety or the difluoromethyl group have been shown to influence solubility, stability, and bioavailability.
In addition to its therapeutic potential, 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile has been studied for its utility as a building block in organic synthesis. Its versatile reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. This aspect has led to its use in the development of new materials and compounds with diverse applications.
The safety profile of 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile is an important consideration in its development as a pharmaceutical agent. Preclinical toxicology studies have shown that it exhibits low toxicity when administered at therapeutic doses. However, as with any new compound, further studies are necessary to fully understand its safety profile and potential side effects.
In conclusion, 6-Chloro-4-cyano-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805973-05-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities and makes it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its properties and potential uses, highlighting its significance in modern drug discovery efforts.
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